N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" is a subject of interest in the field of biochemical research due to its potential interaction with the enzyme nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in metabolic pathways, being implicated in various diseases including cancers, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016). This introduction will explore the synthesis, molecular structure analysis, chemical reactions, and properties, including both physical and chemical aspects of the mentioned compound, focusing solely on scientific research and excluding any information related to drug use, dosage, or side effects.
Synthesis Analysis
The synthesis of compounds related to this compound involves complex reactions, including high-affinity alkynyl bisubstrate inhibitors for NNMT, showcasing innovative routes for developing potent and selective inhibitors (Policarpo et al., 2019). These synthetic routes often involve multistep processes that highlight the structural complexity and the need for precise chemical manipulations to achieve the desired product.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their interaction with NNMT. Structural analysis, including X-ray crystallography and spectroscopic methods, plays a vital role in elucidating the complex architecture of these molecules. For instance, studies have revealed the importance of the molecular geometry in facilitating the interaction with NNMT, providing insights into how modifications in the structure can enhance or diminish activity (Peng et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of this compound are centered around its reactivity and interaction with NNMT. The compound's ability to serve as a substrate or inhibitor for NNMT is of particular interest, given the enzyme's role in disease pathogenesis. For example, the development of high-affinity alkynyl bisubstrate inhibitors showcases the compound's potential in inhibiting NNMT activity, suggesting a method to modulate the enzyme's function in metabolic pathways (Policarpo et al., 2019).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them valuable for the development of new therapeutic derivatives.
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives have shown potential for treating various disorders in the human body .
properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-13-16-5-2-3-7-19(16)24(15)11-10-22-20(25)18-6-4-9-23-21(18)27-17-8-12-26-14-17/h2-7,9,13,17H,8,10-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWPAGXIRWWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.